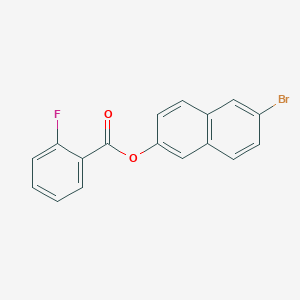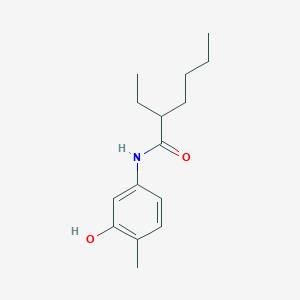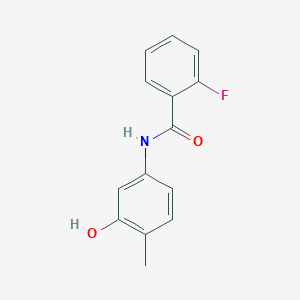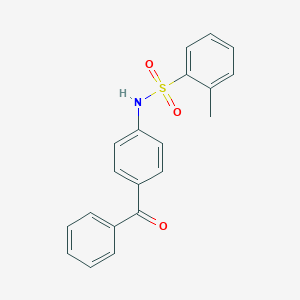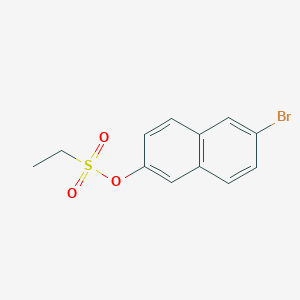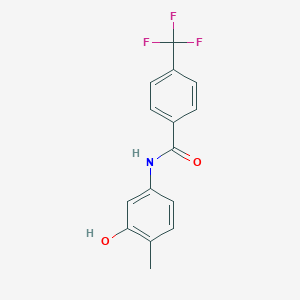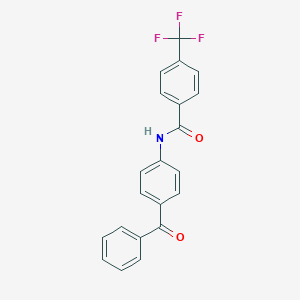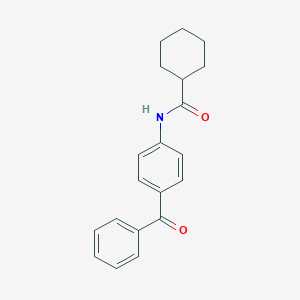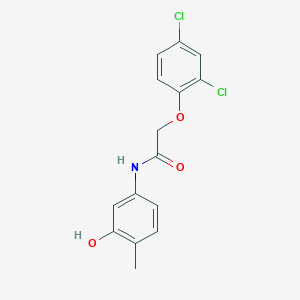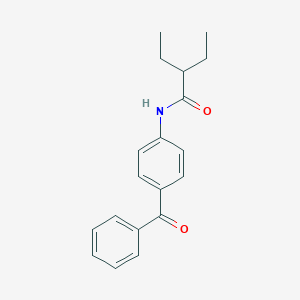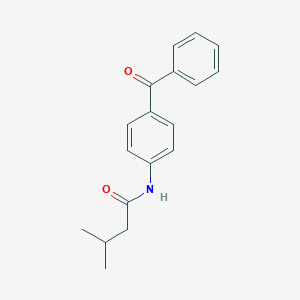![molecular formula C24H24N2O4 B310240 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide, also known as PPAP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PPAP is a member of the phenylpropylamine family, which is a class of compounds that have been shown to exhibit various pharmacological effects.
作用機序
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide acts as a selective dopamine transporter (DAT) ligand, which means that it binds to the DAT protein and modulates its activity. This leads to an increase in dopamine release and enhanced dopamine receptor activity, which has potential implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release and enhance dopamine receptor activity, which has potential implications for the treatment of various neurological disorders. Additionally, this compound has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
One of the main advantages of using 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide in scientific research is its selectivity for the DAT protein. This makes it a useful tool for studying the dopaminergic system and its potential implications for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other dopaminergic agents.
将来の方向性
There are several future directions for the study of 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide. One area of interest is its potential as a treatment for Parkinson's disease. This compound has been shown to increase dopamine release and enhance dopamine receptor activity, which may have implications for the treatment of Parkinson's disease. Additionally, this compound has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related disorders. Further research is needed to explore these potential applications of this compound.
合成法
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the reaction of 2-phenoxypropanoic acid with 4-aminophenylpropanoic acid, followed by the coupling of the resulting intermediate with 2-phenoxypropanoyl chloride. The final product is obtained through purification and isolation steps.
科学的研究の応用
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its potential as a dopaminergic agent. This compound has been shown to increase dopamine release and enhance dopamine receptor activity, which has potential implications for the treatment of various neurological disorders.
特性
分子式 |
C24H24N2O4 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C24H24N2O4/c1-17(29-21-9-5-3-6-10-21)23(27)25-19-13-15-20(16-14-19)26-24(28)18(2)30-22-11-7-4-8-12-22/h3-18H,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
BXGLMENVPJYMGU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)OC3=CC=CC=C3 |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



